molecular formula C6H9Br3O2 B14616047 Acetic acid, tribromo, 2-methylpropyl ester CAS No. 59956-62-6

Acetic acid, tribromo, 2-methylpropyl ester

Cat. No.: B14616047
CAS No.: 59956-62-6
M. Wt: 352.85 g/mol
InChI Key: GBRCAOJHYDQGKG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Acetic acid, tribromo, 2-methylpropyl ester can be synthesized through the esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of a mineral acid catalyst. For this specific compound, acetic acid and 2-methylpropyl alcohol are used as the starting materials, and the reaction is catalyzed by concentrated sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Acetic acid, tribromo, 2-methylpropyl ester undergoes several types of chemical reactions, including hydrolysis, reduction, and nucleophilic substitution.

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Acetic acid and 2-methylpropyl alcohol.

    Reduction: 2-methylpropyl alcohol.

    Nucleophilic Substitution: Substituted esters or alcohols, depending on the nucleophile used.

Properties

CAS No.

59956-62-6

Molecular Formula

C6H9Br3O2

Molecular Weight

352.85 g/mol

IUPAC Name

2-methylpropyl 2,2,2-tribromoacetate

InChI

InChI=1S/C6H9Br3O2/c1-4(2)3-11-5(10)6(7,8)9/h4H,3H2,1-2H3

InChI Key

GBRCAOJHYDQGKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C(Br)(Br)Br

Origin of Product

United States

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